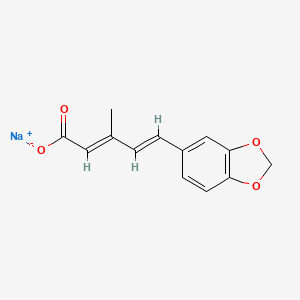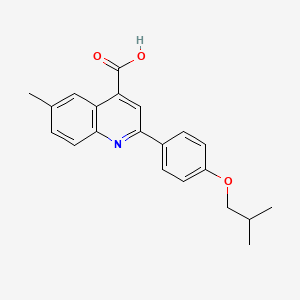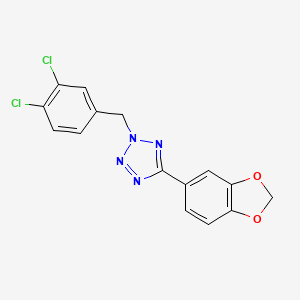
sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate, also known as sodium ferulate, is a natural compound derived from ferulic acid, which is found in many plants. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is complex and involves multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. Sodium ferulate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects
Sodium ferulate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. Sodium ferulate has also been found to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been found to be safe at doses up to 1000 mg/kg in animal studies. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is water-soluble, which makes it easy to administer in experimental settings. However, one limitation of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low bioavailability. It has been found to have poor absorption and rapid elimination in the body, which may limit its effectiveness in some contexts.
Direcciones Futuras
There are many potential future directions for research on sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate. One area of interest is its potential as a natural food preservative. Sodium ferulate has been shown to have antimicrobial properties, which could make it a promising alternative to synthetic preservatives. Another area of interest is its potential as a neuroprotective agent. Sodium ferulate has been found to have beneficial effects on cognitive function in animal studies, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could also explore the potential of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate as a therapeutic agent for various types of cancer, either alone or in combination with other treatments.
Conclusion
Sodium ferulate is a natural compound derived from ferulic acid that has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as neuroprotective and cardiovascular benefits. Sodium ferulate has also been studied for its potential as a natural food preservative. While there are some limitations to its use in lab experiments, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has many potential future directions for research, including its potential as a neuroprotective agent and as a therapeutic agent for cancer.
Métodos De Síntesis
Sodium ferulate can be synthesized from ferulic acid through a simple reaction with sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate hydroxide. The reaction involves the deprotonation of the carboxylic acid group of ferulic acid, followed by the formation of a sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate salt with the phenolic group. This reaction results in the formation of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate, which is a water-soluble compound that can be easily purified.
Aplicaciones Científicas De Investigación
Sodium ferulate has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Sodium ferulate has also been shown to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been studied for its potential as a natural food preservative.
Propiedades
IUPAC Name |
sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4.Na/c1-9(6-13(14)15)2-3-10-4-5-11-12(7-10)17-8-16-11;/h2-7H,8H2,1H3,(H,14,15);/q;+1/p-1/b3-2+,9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAISQCCNGTMR-IGYRJUBFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-yl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6033348.png)
![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)


![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)

![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
